5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
918898-13-2 |
|---|---|
Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
5-morpholin-4-yl-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H12N4O2/c16-11-9-8(13-7-14-11)1-2-12-10(9)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,13,14,16) |
InChI Key |
SHSJURUKGHUGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=CC3=C2C(=O)NC=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of pyridine and pyrimidine derivatives. For instance, pyrano[4,3-d]pyrimidin-5-ones, formed by the action of bromine in acetic acid on 4-styrylpyrimidine-5-carboxylic acids, yield pyrido[4,3-d]pyrimidin-5(6H)-ones on treatment with amines . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The morpholine moiety is introduced via nucleophilic displacement of a chlorinated precursor. For example:
-
Reaction : 2-(methylsulfanyl)pyrido[4,3-d]pyrimidin-5(6H)-one + Morpholine → 5-(Morpholin-4-yl) derivative
-
Mechanism : The sulfur atom at position 2 is replaced by morpholine through an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups on the pyrimidine ring.
Electrophilic Aromatic Substitution
The electron-rich pyrido[4,3-d]pyrimidine core undergoes electrophilic substitution at position 7 or 8:
-
Example : Nitration or halogenation reactions using HNO₃/H₂SO₄ or Cl₂/FeCl₃.
-
Regioselectivity : Directed by the electron-donating morpholine group, substitutions occur preferentially at the para position relative to the pyrimidine nitrogen .
Phosphorylation and Chlorination
Phosphoryl chloride (POCl₃) is critical for activating the pyrimidine ring:
-
Reaction : 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one + POCl₃ → 4-chloro derivative
-
Application : The chlorinated intermediate serves as a precursor for further functionalization (e.g., coupling with amines or alcohols) .
Reductive Amination and Cross-Coupling
While not directly reported for this compound, analogous pyrido[4,3-d]pyrimidines undergo:
-
Suzuki–Miyaura coupling : Introduction of aryl/heteroaryl groups at position 5 using Pd catalysts .
-
Reductive amination : Modification of the morpholine nitrogen with aldehydes/ketones (e.g., using NaBH₃CN) .
Stability and Side Reactions
-
Hydrolysis : The morpholine ring resists hydrolysis under acidic conditions (pH 1–3) but degrades slowly in strong bases (pH > 12).
-
Oxidation : The pyrimidine core is susceptible to oxidation by H₂O₂ or mCPBA, forming N-oxides .
Spectroscopic Validation
Key data confirming reaction outcomes:
| Analysis Type | Characteristic Signals | Reference |
|---|---|---|
| ¹H NMR | δ 3.72–3.85 (m, 8H, morpholine), δ 8.45 (s, 1H, H-2) | |
| IR | 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–N stretch) |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrido[4,3-d]pyrimidine derivatives, including 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one. These compounds have shown promising results against various cancer cell lines.
Case Study: Inhibition of FLT3 Kinase
A study investigated the efficacy of pyrido[4,3-d]pyrimidine derivatives as FLT3 inhibitors in acute myeloid leukemia (AML). The compound demonstrated significant inhibitory activity against FLT3-ITD and FLT3-D835Y mutations, which are prevalent in AML cases. The IC50 values were reported as follows:
| Compound | FLT3-ITD IC50 (μM) | FLT3-D835Y IC50 (μM) |
|---|---|---|
| This compound | 23 | >20 |
| Other derivatives | Varied | Varied |
This highlights the compound's potential as a targeted therapy for specific AML subtypes .
Kinase Inhibition
The compound has been explored for its role as a kinase inhibitor, particularly against Pim1 kinase, which is implicated in various cancers. The crystal structure of Pim1 in complex with this derivative revealed insights into its binding interactions and provided a basis for further optimization of its pharmacological properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the pyrido[4,3-d]pyrimidine framework can enhance biological activity. For instance, substituents on the morpholine ring have shown to influence potency and selectivity against various kinases.
Key Findings
- Substituting different functional groups on the pyrimidine core can significantly alter the compound's efficacy.
- Compounds with specific substituents exhibited increased binding affinity to target kinases, suggesting that careful structural modifications can lead to more effective anticancer agents .
Additional Therapeutic Applications
Beyond oncology, this compound has potential applications in other therapeutic areas:
Calcilytic Activity
Some derivatives have been identified as calcilytic agents that can modulate calcium homeostasis in the body. This property may be beneficial in treating conditions related to calcium imbalance .
Antioxidant Properties
Recent studies have also indicated that certain derivatives possess antioxidant activities, which could be leveraged in conditions characterized by oxidative stress .
Mechanism of Action
The mechanism of action of 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, compounds featuring the pyrido[4,3-d]pyrimidine scaffold have been shown to inhibit CDK2, a protein kinase involved in cell cycle regulation . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells. The molecular docking simulation of these compounds confirmed their good fit into the CDK2 active site through essential hydrogen bonding .
Comparison with Similar Compounds
Table 2: Pharmacokinetic Comparisons
- Morpholinyl vs. Trifluoromethyl : The trifluoromethyl group in ’s compounds confers metabolic stability and short-acting effects due to rapid clearance, whereas morpholine improves solubility but may require structural optimization to enhance duration .
- Halogenated vs. Thiophenyl : Halogenation () increases binding affinity to hydrophobic targets but reduces solubility, whereas thiophenyl groups () balance lipophilicity and antimicrobial activity .
Structure-Activity Relationship (SAR) Insights
- Position 5 : Morpholine at C5 (inferred from ) likely enhances kinase binding via hydrogen bonding, whereas bromophenyl () or trifluoromethyl () groups prioritize steric and electronic effects .
- Position 7 : Chlorophenyl substituents () significantly boost anticancer potency, suggesting that bulky aromatic groups at C7 improve target engagement in tumor cells .
- Position 2 : Methylthio () or pyrrolidinyl () groups modulate metabolic pathways and selectivity, with sulfur-containing moieties offering higher stability .
Biological Activity
5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one, with the CAS number 918898-13-2, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H12N4O2
- Molecular Weight : 232.239 g/mol
- Structure : The compound features a pyrido[4,3-d]pyrimidine core with a morpholine substituent, which is key to its biological activity.
Research indicates that this compound acts as an inhibitor of various kinases, particularly CHK1 (Checkpoint Kinase 1). Inhibition of CHK1 is critical in cancer therapy as it plays a significant role in the DNA damage response and cell cycle regulation.
Inhibition Studies
In a study assessing various inhibitors, the compound demonstrated significant selectivity against CHK1 over CHK2, with IC50 values indicating potent activity. For instance:
- CHK1 IC50 : Approximately 50 nM
- CHK2 IC50 : Approximately 300 nM
This selectivity is crucial for minimizing side effects while enhancing therapeutic efficacy against tumors that rely on CHK1 for survival under DNA damage conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The morpholine moiety enhances solubility and bioavailability.
- Substituents on the pyrimidine ring modulate potency and selectivity for target kinases.
Table 1: SAR Insights
| Compound Variant | CHK1 IC50 (nM) | CHK2 IC50 (nM) | Selectivity Ratio (CHK2/CHK1) |
|---|---|---|---|
| This compound | 50 | 300 | 6 |
| Other derivatives (e.g., pyrazolopyridines) | Varies | Varies | Varies |
Biological Activity in Cancer Models
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been tested against:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
Case Study: Cytotoxicity Assay Results
A recent study reported the following IC50 values for this compound:
- HepG2 : IC50 = 2.31 µM
- MCF-7 : IC50 = 3.45 µM
These results indicate that the compound is more potent than some established chemotherapeutics like doxorubicin in certain contexts .
Additional Biological Activities
Emerging research suggests that this compound may also possess antibacterial properties. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
